molecular formula C8H9NO3 B3196321 5-(Methoxymethyl)pyridine-3-carboxylic acid CAS No. 1000298-38-3

5-(Methoxymethyl)pyridine-3-carboxylic acid

Cat. No. B3196321
CAS RN: 1000298-38-3
M. Wt: 167.16 g/mol
InChI Key: HNOLVYVVGFTNMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-(Methoxymethyl)pyridine-3-carboxylic acid” can be represented by the Inchi Code: 1S/C8H9NO3/c1-12-5-6-2-7 (8 (10)11)4-9-3-6/h2-4H,5H2,1H3, (H,10,11) . This indicates that the compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“5-(Methoxymethyl)pyridine-3-carboxylic acid” is a solid at room temperature . It has a molecular weight of 167.16 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

5-(Methoxymethyl)pyridine-3-carboxylic acid is a compound that may not be directly highlighted in available research articles; however, its structural components and derivatives play significant roles in various scientific investigations. The research applications of related pyridine derivatives and functional groups offer insights into the broader relevance of such compounds in scientific studies.

Role in Biomass Conversion and Sustainable Chemistry

One of the closest relatives, 5-Hydroxymethylfurfural (HMF) and its derivatives, exemplify the importance of such compounds in converting plant biomass into valuable chemicals. HMF serves as a platform chemical for producing monomers, polymers, fuels, and other materials, highlighting the potential of pyridine derivatives in sustainable chemistry and material science V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017.

Significance in Metal Coordination and Catalysis

The interaction of pyridine derivatives with metals and their role in the electronic systems of biologically important ligands underscore their utility in synthesizing complex compounds. This includes their use in forming metal complexes and catalyzing reactions, indicating a broad applicability in chemistry and material science W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005.

Contribution to Organic Synthesis

Pyridine scaffolds, such as those in 5H-pyrano[2,3-d]pyrimidine, show widespread use in synthesizing medicinal and pharmaceutical compounds, demonstrating the integral role of pyridine derivatives in developing new drugs and therapies Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023.

Applications in Plant Defense Mechanisms

The metabolism of pyrroline-5-carboxylate, a related compound, in plant defense against pathogens illustrates the biological significance of pyridine derivatives. This emphasizes their potential in agricultural biotechnology and the development of disease-resistant crops A. Qamar, K. Mysore, M. Senthil-Kumar, 2015.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

5-(methoxymethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLVYVVGFTNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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